N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C14H19NO3S It is characterized by the presence of a formyl group attached to a cyclohexyl ring, which is further connected to a 4-methylbenzene-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a reaction between cyclohexanone and a suitable formylating agent, such as formic acid or formamide, under acidic or basic conditions.
Sulfonamide Formation: The cyclohexyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Formylcyclohexyl)-4-methylbenzenesulfonate
- N-(1-Formylcyclohexyl)-4-methylbenzenesulfonamide
Uniqueness
N-(1-Formylcyclohexyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a formyl group, a cyclohexyl ring, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
920756-67-8 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
N-(1-formylcyclohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-12-5-7-13(8-6-12)19(17,18)15-14(11-16)9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3 |
InChI Key |
JDKOCOYETALODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C=O |
Origin of Product |
United States |
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